molecular formula C9H18OSi B15075787 Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- CAS No. 60484-85-7

Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-

Cat. No.: B15075787
CAS No.: 60484-85-7
M. Wt: 170.32 g/mol
InChI Key: ZZMCMSCUGYSBFL-UHFFFAOYSA-N
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Description

Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-, also known as trimethyl (7-oxabicyclo[4.1.0]hept-1-yl)silane, is a chemical compound with the molecular formula C9H18OSi. This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. The presence of the trimethylsilyl group further enhances its reactivity and utility in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- typically involves the reaction of 7-oxabicyclo[4.1.0]hept-1-ene with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- involves its ability to act as a coupling agent, facilitating the formation of covalent bonds between different molecules. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of new chemical bonds. The trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- is unique due to its specific bicyclic structure and the presence of the trimethylsilyl group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .

Properties

CAS No.

60484-85-7

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

IUPAC Name

trimethyl(7-oxabicyclo[4.1.0]heptan-1-yl)silane

InChI

InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8(9)10-9/h8H,4-7H2,1-3H3

InChI Key

ZZMCMSCUGYSBFL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C12CCCCC1O2

Origin of Product

United States

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